Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate
Description
Properties
Molecular Formula |
C9H20N2O2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
ethyl 3-[methyl-[2-(methylamino)ethyl]amino]propanoate |
InChI |
InChI=1S/C9H20N2O2/c1-4-13-9(12)5-7-11(3)8-6-10-2/h10H,4-8H2,1-3H3 |
InChI Key |
ZVOKGUXZYPGFLI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(C)CCNC |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The principal synthetic route for this compound involves the Michael addition of 2-(methylamino)ethylamine to ethyl acrylate. This reaction is catalyzed by strong acids such as trifluoromethanesulfonic acid and conducted in anhydrous ethanol solvent under an inert nitrogen atmosphere to prevent oxidation or side reactions.
- Reactants: Ethyl acrylate and 2-(methylamino)ethylamine
- Catalyst: Trifluoromethanesulfonic acid
- Solvent: Anhydrous ethanol
- Temperature: 120–160°C (oil bath heating)
- Reaction time: 16–20 hours
- Atmosphere: Nitrogen protection to avoid oxidation
This method yields a high-purity product with relatively simple separation and purification steps, making it suitable for both laboratory and industrial-scale synthesis.
Industrial Scale Adaptations
Industrial production follows the same fundamental chemistry but incorporates:
- Use of high-purity starting materials
- Precise temperature and pressure controls for reproducibility
- Advanced equipment for efficient mixing and heat transfer
- Continuous monitoring of reaction parameters to optimize yield and minimize impurities
These adaptations ensure consistent product quality and scalability.
Purification Techniques
Purification typically involves:
- Washing the reaction mixture with organic solvents to remove impurities
- Concentration under reduced pressure to isolate the crude product
- Recrystallization from ethanol-water mixtures or flash chromatography to achieve high purity (>98%)
These methods are effective for amino-substituted esters like this compound.
Reaction Mechanisms and Chemical Analysis
Reaction Type
The synthesis proceeds via a nucleophilic Michael addition where the nucleophilic amine attacks the electrophilic double bond of ethyl acrylate, leading to the formation of the substituted propanoate ester.
Catalytic Role
Trifluoromethanesulfonic acid acts as a strong acid catalyst, protonating the acrylate to increase electrophilicity and facilitate the nucleophilic attack by the amine.
Reaction Environment
Nitrogen atmosphere prevents oxidation of sensitive amine groups during the prolonged heating period.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Laboratory Scale | Industrial Scale Adaptation |
|---|---|---|
| Reactants | Ethyl acrylate, 2-(methylamino)ethylamine | Same, high-purity reagents |
| Catalyst | Trifluoromethanesulfonic acid | Same, with precise dosing control |
| Solvent | Anhydrous ethanol | Anhydrous ethanol or alternative solvents |
| Temperature | 120–160°C | Precisely controlled 120–160°C |
| Reaction Time | 16–20 hours | Optimized for throughput, may vary |
| Atmosphere | Nitrogen protection | Nitrogen or inert gas blanketing |
| Purification | Washing, concentration, recrystallization | Automated washing, distillation, chromatography |
| Product Purity | >98% | >98% with batch consistency |
| Yield | High, typically >80% | Optimized for maximum yield |
Additional Research Findings
- The compound can undergo further chemical transformations such as oxidation to amides or carboxylic acids, reduction of ester groups to alcohols, and nucleophilic substitutions, which are relevant for derivative synthesis.
- The synthetic method is environmentally friendly and cost-effective due to inexpensive raw materials and straightforward processing.
- The reaction parameters, such as temperature, catalyst concentration, and solvent choice, critically influence the yield and purity, with trifluoromethanesulfonic acid catalysis providing superior results compared to other acids.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features
Key Observations :
- The target compound lacks aromatic rings, unlike analogs in , which may reduce steric hindrance and increase solubility in nonpolar solvents.
- Substituents like benzyloxycarbonyl () or hexyloxycarbonyl () enhance lipophilicity, whereas the target compound’s methylaminoethyl group balances hydrophilicity and lipophilicity.
Physicochemical Properties
Key Observations :
Key Observations :
- Flash chromatography () and ethanol-water recrystallization () are viable purification methods for amino-substituted esters.
Biological Activity
Ethyl 3-{methyl[2-(methylamino)ethyl]amino}propanoate, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a propanoate backbone and a side chain featuring a methylaminoethyl group. The compound is often encountered in the form of its dihydrochloride salt, enhancing its solubility and bioavailability for various applications in pharmacology.
- Chemical Formula : C₈H₁₈Cl₂N₂O₂
- Molecular Weight : 207.15 g/mol
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. Research indicates that derivatives of this compound may exhibit stimulant properties through modulation of dopamine and norepinephrine pathways, which are crucial in mood regulation and cognitive function.
Key Mechanisms:
- CNS Stimulation : Potential effects on central nervous system activity, suggesting antidepressant properties.
- Neurotransmitter Interaction : Similar compounds have shown to influence neurotransmitter uptake and release, particularly GABA and glutamate .
Antidepressant Effects
Studies suggest that this compound may possess antidepressant-like effects. This is supported by evidence indicating its ability to enhance mood-related neurotransmitter levels in animal models.
Cancer Research
The compound has been investigated for its potential applications in oncology, particularly in gastric cancer research. Preliminary studies indicate that it may inhibit cancer cell proliferation through apoptosis induction.
Data Table: Comparison with Related Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C₈H₁₈Cl₂N₂O₂ | Complex structure with stimulant properties | Antidepressant, potential anticancer |
| Ethyl 3-amino-3-imino-propanoate hydrochloride | C₅H₁₀N₂O₂·HCl | Simpler structure | Limited biological studies |
| Ethyl 3-(phenylamino)propanoate | C₁₁H₁₅NO₂ | Contains a phenyl group | Studied for diverse biological activities |
Case Studies and Research Findings
- CNS Effects : A study demonstrated that derivatives similar to this compound showed significant CNS stimulation in rodent models, suggesting a pathway for developing new antidepressants.
- Anticancer Activity : In vitro studies reported that the compound inhibited the growth of gastric cancer cells by inducing apoptosis and altering cell cycle progression. These findings highlight its potential as a therapeutic agent against specific cancer types.
- Neurotransmitter Modulation : Research indicated that the compound could act as an inhibitor of GABA transporters, enhancing GABAergic signaling which is often dysregulated in mood disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
